molecular formula C6H4N4O2S B2871458 2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole CAS No. 1496150-24-3

2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole

Cat. No.: B2871458
CAS No.: 1496150-24-3
M. Wt: 196.18
InChI Key: WNRJFVLIODINOD-UHFFFAOYSA-N
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Description

2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole (CAS 1496150-24-3) is a high-purity, heterocyclic compound with the molecular formula C 6 H 4 N 4 O 2 S and a molecular weight of 196.19 g/mol . This chemical serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Its structure combines two privileged scaffolds—a pyrazole and a thiazole—which are frequently employed in the design of biologically active molecules . While the specific biological profile of this exact compound is still under investigation, its constituent parts are associated with a wide spectrum of research applications. Compounds featuring the pyrazole-thiazole hybrid backbone have demonstrated significant potential in scientific studies, including as inhibitors of specific enzymes like hematopoietic prostaglandin D synthase (HPGDS) . Furthermore, related molecular frameworks incorporating pyrazole and thiazole motifs are actively researched for their antimicrobial and antioxidant properties, making this compound a relevant starting point for developing new therapeutic agents . Researchers can utilize this nitro-functionalized building block for further chemical transformations, such as reduction of the nitro group, to create novel derivatives for screening in various biological assays. This product is provided for research purposes as a reference standard and chemical intermediate. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this and all chemicals with appropriate care in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(4-nitro-1H-pyrazol-5-yl)-1,3-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2S/c11-10(12)4-3-8-9-5(4)6-7-1-2-13-6/h1-3H,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNRJFVLIODINOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)C2=C(C=NN2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 4 Nitro 1h Pyrazol 3 Yl 1,3 Thiazole and Its Analogs

Conventional Synthetic Routes to 2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole Derivatives

Conventional methods for synthesizing pyrazolyl-thiazole derivatives often involve sequential, well-established reactions. These routes provide reliable access to the target compounds, although they may require the isolation of intermediates.

Multi-step Reaction Pathways

Multi-step synthesis provides a structured approach to building complex molecules like pyrazolyl-thiazoles by constructing one heterocyclic ring followed by the other. A common strategy begins with the synthesis of a pyrazole-containing intermediate, which is then used to build the thiazole (B1198619) ring.

For instance, a pyrazole-4-carbaldehyde can be synthesized first. This process may start from a substituted acetophenone, which is reacted with a hydrazine (B178648) to form a hydrazone intermediate. rsc.org Subsequent cyclization using a Vilsmeier-Haack reagent, such as phosphoryl chloride (POCl₃) in dimethylformamide (DMF), yields the desired pyrazole-4-carbaldehyde. rsc.orgresearchgate.net This aldehyde is a key building block. To form the thiazole ring, the pyrazole-4-carbaldehyde is condensed with a thiosemicarbazide (B42300) to produce a thiosemicarbazone intermediate. rsc.org The final cyclization is achieved by reacting this intermediate with a substituted phenacyl bromide under reflux conditions, which is a classic Hantzsch thiazole synthesis. rsc.org This multi-step approach allows for purification at intermediate stages, ensuring the final product's purity. researchgate.netresearchgate.net

Another multi-step pathway involves the initial formation of a pyrazoline-N-thioamide derivative. This is typically achieved by reacting a chalcone (B49325) with thiosemicarbazide. nih.gov The resulting thioamide is then subjected to a cyclization reaction with an α-haloketone, such as a phenacyl bromide or ethyl 2-chloro-3-oxobutanoate, to construct the thiazole ring. nih.govekb.eg

Reflux-based Cyclocondensation Methods

Cyclocondensation reactions, particularly those performed under reflux, are fundamental to forming the thiazole ring in these syntheses. The Hantzsch thiazole synthesis is the most prominent example, involving the reaction of an α-halocarbonyl compound with a thioamide-containing species. nih.govresearchgate.netsynarchive.com

In the context of pyrazolyl-thiazoles, a pyrazole-1-carbothioamide or a similar thioamide derivative serves as the key precursor. This intermediate is refluxed with an α-haloketone, like phenacyl bromide, in a suitable solvent such as ethanol (B145695). ekb.egnih.gov The reaction mechanism involves the nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to yield the aromatic thiazole ring. nih.govyoutube.com This method is widely used for synthesizing a variety of 2,4-disubstituted thiazoles. nih.govijper.org

The following table summarizes representative reflux-based cyclocondensation reactions for the synthesis of pyrazolyl-thiazole analogs.

Pyrazole (B372694) Precursorα-HaloketoneSolvent/ConditionsYieldReference
3,5-diaryl-4,5-dihydro-1H-pyrazole-1-carbothioamidePhenacyl bromideEthanol, Reflux, 5hModerate to Excellent nih.gov
Pyrazoline N-thioamide derivativePhenacyl bromideEthanol, Reflux, 2hExceptional nih.gov
Pyrazole-1-carbothioamideSubstituted phenacyl bromidesEthanol, RefluxGood rsc.org
Pyrazolyl-carbothioamide3-chloropentane-2,4-dioneEthanol, Reflux, 4hNot specified ekb.eg

One-Pot Synthesis Approaches for Pyrazolyl-Thiazole Frameworks

To improve efficiency, reduce waste, and simplify procedures, one-pot syntheses have been developed. These methods combine multiple reaction steps into a single procedure without isolating intermediates, making them highly attractive from a green chemistry perspective. researchgate.net

Utilization of Pyrazole-4-carbaldehydes and Thioamides/Thiosemicarbazides

One-pot, multi-component reactions are particularly effective for constructing pyrazolyl-thiazole systems. A common approach involves the reaction of a pyrazole-4-carbaldehyde, a thiosemicarbazide, and an α-haloketone in a single vessel. mdpi.com This method allows for the simultaneous formation of the thiazole ring and its attachment to the pyrazole core. The reaction is typically carried out by refluxing the components in ethanol. mdpi.com The key advantage is the operational simplicity and the ability to generate complex molecules from readily available starting materials in a single step. researchgate.net

Role of α-Haloketones and Phenacyl Bromides in Thiazole Ring Formation

Alpha-haloketones, and specifically phenacyl bromides, are crucial reagents in the construction of the thiazole ring via the Hantzsch synthesis. nih.govijper.orgresearchgate.net In one-pot procedures for pyrazolyl-thiazoles, the α-haloketone acts as the electrophilic component that reacts with a thioamide or thiosemicarbazide.

A notable one-pot, three-component reaction involves refluxing phenacyl bromide, thiosemicarbazide, and a β-dicarbonyl compound like acetylacetone (B45752) or ethyl acetoacetate (B1235776) in ethanol. researchgate.net In this process, the thiosemicarbazide first reacts with the phenacyl bromide to initiate the Hantzsch thiazole synthesis. Concurrently or sequentially, the hydrazine moiety of the thiosemicarbazide condenses with the β-dicarbonyl compound to form the pyrazole ring. researchgate.netacgpubs.org This elegant approach builds both heterocyclic rings in a single, efficient operation.

The following table details examples of one-pot syntheses for pyrazolyl-thiazole frameworks.

Reactant 1Reactant 2Reactant 3ConditionsProduct TypeReference
Pyrazole-4-carbaldehydeThiosemicarbazideα-HaloketoneEthanol, Reflux, 3h2,4-disubstituted thiazolyl pyrazole mdpi.com
Phenacyl bromideThiosemicarbazideAcetylacetoneDry Ethanol, Reflux, 4-6h4-Aryl-2-pyrazolylthiazole researchgate.net
Phenacyl bromideThiosemicarbazideEthyl acetoacetateDry Ethanol, Reflux, 4-6h4-Aryl-2-pyrazolylthiazole researchgate.net
Aryl glyoxalAryl thioamidePyrazoloneHFIP, Room Temp.Pyrazole-linked thiazole acs.org

Advanced and Environmentally Benign Synthetic Strategies

Modern synthetic chemistry emphasizes the development of sustainable and eco-friendly methods. bepls.com For the synthesis of pyrazolyl-thiazole derivatives, this includes solvent-free reactions, the use of greener solvents, and energy-efficient techniques like microwave or ultrasonic irradiation. bepls.commdpi.com

Grinding reactants together at room temperature without any solvent is one such eco-friendly approach. mdpi.comdocumentsdelivered.com For example, the one-pot reaction of pyrazole aldehydes, thiosemicarbazides, and α-haloketones can be performed by simply grinding the components, leading to high yields in a matter of minutes. mdpi.com This method significantly reduces waste and energy consumption.

Another green strategy involves using recyclable solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which can facilitate multicomponent reactions at room temperature under metal-free and additive-free conditions. acs.org Microwave-assisted synthesis is also a powerful tool, often reducing reaction times from hours to minutes while improving yields. bepls.commdpi.com The use of reusable catalysts, such as silica-supported tungstosilisic acid, in one-pot syntheses further enhances the environmental credentials of these methods. mdpi.com These advanced strategies not only offer ecological benefits but also provide operational simplicity and high efficiency. acs.orgbepls.com

Microwave-Assisted Synthesis of Pyrazolyl-Thiazole Compounds

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields, cleaner products, and shorter reaction times compared to conventional heating methods. ijream.org The utility of microwave irradiation in the synthesis of heterocyclic compounds like pyrazolyl-thiazoles has been well-documented, enhancing reaction rates and, in some cases, improving regioselectivity. nih.gov

One prominent application of microwave assistance is in multi-component reactions (MCRs), which involve combining three or more reactants in a single step to form a product that incorporates portions of all starting materials. nih.gov This approach is highly efficient for creating molecular diversity. For instance, a novel and efficient synthesis of pyrazole-based azoles has been described through a multi-component reaction under controlled microwave heating conditions. nih.gov

A specific example involves the reaction of an acetyl pyrazole with thiosemicarbazide and various hydrazonoyl chlorides in dioxane with a catalytic amount of triethylamine. nih.gov This mixture, when subjected to microwave irradiation at 500 W and 150 °C for just 3 minutes, yields the desired pyrazolyl-thiazole derivatives. nih.gov Another microwave-assisted procedure involves the synthesis of 3-(dimethylamino)-1-(5-methyl-1-(4-nitrophenyl)-3-(thiophen-2-yl)-1H-pyrazol-4-yl)prop-2-en-1-one by refluxing acetyl pyrazole and dimethylformamide–dimethylacetal (DMF–DMA) in dry toluene (B28343) at 500 W and 150 °C for 5 minutes. nih.gov

The synthesis of pyrazolyl thiazine (B8601807) derivatives also benefits from microwave irradiation. Chalcones, prepared via a Claisen-Schmidt reaction, are condensed with hydrazides and isothiocyanates under microwave irradiation (140W) to produce intermediate pyrazole-1-carbothioic acid phenyl amide derivatives, which are then further reacted to form the final thiazine products. ijpsr.com

The table below summarizes various microwave-assisted synthetic approaches for pyrazolyl-thiazole analogs and related compounds.

ReactantsReagents/SolventMicrowave ConditionsProduct TypeReference
Acetyl pyrazole, Thiosemicarbazide, Hydrazonoyl chloridesDioxane, Triethylamine500 W, 150 °C, 3 minPyrazolyl-thiazole derivatives nih.gov
Acetyl pyrazole, DMF-DMADry Toluene500 W, 150 °C, 5 minEnaminone intermediate for pyrazole synthesis nih.gov
Chalcones, Hydrazides, IsothiocyanatesNot specified140 W (20% power)Pyrazolyl thiazine precursors ijpsr.com
Maleic anhydride, Thiosemicarbazide, bis-Hydrazonoyl halidesEthanol, Acetic acid, Chitosan (B1678972)500 W, 150 °C, 2-8 minBis-thiazole pyridazinediones mdpi.com

Green Chemistry Principles in the Derivatization of the this compound Scaffold

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net The synthesis of pyrazolyl-thiazole scaffolds has been a fertile ground for the application of these principles, utilizing eco-friendly catalysts, solvents, and energy sources. researchgate.net

A key aspect of green synthesis is the use of environmentally benign solvents and catalysts. An efficient protocol for synthesizing novel pyrazole-based hydrazineyl-thiazole derivatives employs p-toluenesulfonic acid (p-TSA) as a catalyst with ethanol as a green solvent. ijsrst.com This method offers advantages such as operational simplicity, high yields, and a broad substrate scope under environmentally friendly conditions. ijsrst.com

Another green approach involves the use of solid-supported catalysts and solvent-free or solvent-drop grinding methods. For example, a series of pyrazoline derivatives containing a thiazole ring were synthesized via a 1,3-dipolar cycloaddition reaction. nih.gov This one-pot synthesis utilized 1,4-diazabicyclo[2.2.2]octane (DABCO) as an eco-friendly catalyst under solvent-drop grinding conditions, which minimizes waste and avoids the use of volatile organic solvents. nih.govbohrium.com

The use of natural polymers as catalysts is another hallmark of green chemistry. Chitosan, a biodegradable and readily available biopolymer, has been employed as a heterogeneous basic biocatalyst in the synthesis of novel thiazolyl-pyridazinedione derivatives. mdpi.com This synthesis was performed under microwave irradiation, combining the benefits of an eco-friendly catalyst with an energy-efficient heating method. mdpi.com Similarly, a modified chitosan hydrogel has been used as a recyclable biocatalyst for the synthesis of thiazole derivatives under ultrasonic irradiation, another energy-efficient technique. nih.govmdpi.com

These green methodologies offer significant advantages over conventional synthetic routes by minimizing environmental impact through the use of renewable materials, non-toxic catalysts, and mild reaction conditions. researchgate.net

The table below highlights several green chemistry approaches for the synthesis of pyrazolyl-thiazole analogs.

Green PrincipleMethodologyReactantsCatalyst/SolventOutcomeReference
Green Solvent & CatalystTwo-step synthesisN/Ap-TSA / EthanolHigh yields, operational simplicity ijsrst.com
Solvent-Free/GrindingOne-pot 1,3-dipolar cycloadditionN-thiocarbamoylpyrazoline, Hydrazonoyl halidesDABCO / Solvent-drop grindingEfficient synthesis of pyrazolines with thiazole moiety nih.govbohrium.com
Biocatalysis & MWIMulti-component synthesisMaleic anhydride, Thiosemicarbazide, bis-Hydrazonoyl halidesChitosan / EthanolHigh yields, short reaction time mdpi.com
Biocatalysis & SonicationOne-pot synthesisThiosemicarbazone derivative, Hydrazonoyl chloridesChitosan Schiff's base hydrogelMild conditions, high yields, reusable catalyst nih.govmdpi.com
Solvent-Free/GrindingOne-pot synthesisPyrazole 4-carbaldehydes, Thiosemicarbazides, α-haloketonesNo catalyst / GrindingRapid reaction (5-10 min), high yields mdpi.com

Structural Elucidation and Advanced Spectroscopic Characterization of 2 4 Nitro 1h Pyrazol 3 Yl 1,3 Thiazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

Proton Nuclear Magnetic Resonance (¹H NMR) for Positional Assignment

Specific ¹H NMR data, including chemical shifts (δ) and coupling constants (J), for 2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole are not available in the reviewed literature. This information is essential for the unambiguous assignment of protons on the pyrazole (B372694) and thiazole (B1198619) rings.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Framework Confirmation

Detailed ¹³C NMR spectral data for this compound, which would confirm the carbon skeleton of the molecule, could not be located.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

Information regarding the application of advanced NMR techniques such as COSY, HSQC, HMBC, or NOESY for the stereochemical and conformational analysis of this compound is not present in the available literature.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational Spectroscopic Insights into Functional Groups

Specific IR absorption frequencies for the functional groups present in this compound, such as the nitro group (NO₂) stretching, C=N stretching of the pyrazole and thiazole rings, and N-H stretching of the pyrazole, have not been reported.

Electronic Absorption Properties and Chromophoric Analysis

The UV-Vis absorption maxima (λmax) for this compound, which would provide insights into its electronic transitions and chromophoric systems, are not documented in the searched sources.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. chemguide.co.ukwhitman.edu When a molecule is introduced into the mass spectrometer, it is ionized, typically by electron impact, to form a molecular ion (M+•). chemguide.co.uk The mass-to-charge ratio (m/z) of this ion provides the exact molecular weight of the compound.

For this compound, with a molecular formula of C₆H₄N₄O₂S, the expected exact mass of the molecular ion would be approximately 196.0055 Da.

The high-energy ionization process can cause the molecular ion to break apart into smaller, charged fragments. The pattern of these fragments is predictable and characteristic of the molecule's structure. whitman.eduwikipedia.org The fragmentation of this compound would be expected to follow pathways typical for nitro-substituted aromatic heterocycles. researchgate.net Common fragmentation patterns for nitroaromatic compounds include the loss of NO₂ (46 Da), NO (30 Da), and O (16 Da). researchgate.net The pyrazole and thiazole rings also exhibit characteristic cleavage patterns. researchgate.netsemanticscholar.org The thiazole ring, for instance, can undergo cleavage to lose acetylene (C₂H₂) or hydrogen cyanide (HCN). researchgate.net

A plausible fragmentation pathway for this compound is outlined in the table below. Please note that this is a predicted fragmentation pattern based on the general principles of mass spectrometry and data from related compounds.

m/z Value Proposed Fragment Plausible Neutral Loss
196[C₆H₄N₄O₂S]⁺• (Molecular Ion)-
166[C₆H₄N₃OS]⁺•NO
150[C₆H₄N₂S]⁺•NO₂
124[C₅H₂N₂S]⁺•HCN from m/z 150
110[C₄H₂NS]⁺•N₂ from m/z 150
83[C₃HNS]⁺•HCN from m/z 110

X-ray Crystallography for Solid-State Structural Analysis

X-ray diffraction analysis of a single crystal allows for the precise measurement of the distances between atomic nuclei (bond lengths) and the angles between adjacent bonds (bond angles). nih.gov Torsional angles, which describe the rotation around a bond, are also determined, providing insight into the molecule's conformation.

For this compound, the bond lengths and angles within the pyrazole and thiazole rings are expected to be consistent with those of other aromatic heterocyclic systems. The C-N and C-C bonds within the rings will exhibit partial double-bond character. The geometry around the sulfur atom in the thiazole ring and the nitrogen atoms in the pyrazole ring will be precisely defined. The following table presents typical bond lengths and angles for pyrazole and thiazole rings, derived from crystallographic data of analogous compounds.

Disclaimer: The following data is illustrative and represents typical values for pyrazole and thiazole rings, not specific experimental values for this compound.

Parameter Typical Value
Bond Lengths (Å)
Pyrazole C-N1.32 - 1.38
Pyrazole N-N1.33 - 1.37
Pyrazole C-C1.36 - 1.42
Thiazole C-S1.70 - 1.75
Thiazole C-N1.30 - 1.38
Thiazole C-C1.35 - 1.43
C-NO₂1.45 - 1.50
N-O (nitro)1.20 - 1.25
**Bond Angles (°) **
Angles within Pyrazole ring105 - 112
Angles within Thiazole ring108 - 117
C-C-N (nitro)118 - 122
O-N-O (nitro)123 - 127

X-ray crystallography also reveals how molecules are arranged in the crystal lattice, which is governed by intermolecular interactions. ias.ac.inresearchgate.net For this compound, several types of intermolecular interactions are anticipated to play a role in the crystal packing.

The presence of the N-H group in the pyrazole ring provides a hydrogen bond donor, which can form hydrogen bonds with the nitrogen atoms of the pyrazole or thiazole rings, or the oxygen atoms of the nitro group of neighboring molecules. imedpub.com These hydrogen bonds are significant in directing the supramolecular assembly.

The conformation of a molecule in the solid state is determined by a combination of intramolecular steric effects and intermolecular packing forces. For this compound, a key conformational feature is the torsional angle between the pyrazole and thiazole rings. This angle defines the degree of planarity of the molecule.

In many related pyrazolyl-thiazole structures, the two heterocyclic rings are nearly coplanar, which allows for extended π-conjugation across the molecule. researchgate.net However, steric hindrance or specific intermolecular interactions in the crystal lattice can lead to a twisted conformation. The precise value of this torsional angle would be determined from the crystallographic data. The orientation of the nitro group relative to the pyrazole ring is another important conformational parameter. Due to steric and electronic effects, the nitro group may be twisted out of the plane of the pyrazole ring. uned.es

Computational Chemistry and Theoretical Investigations of 2 4 Nitro 1h Pyrazol 3 Yl 1,3 Thiazole

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. semanticscholar.org Calculations are typically performed using specific functionals and basis sets, such as the B3LYP method with a 6-311++G(d,p) basis set, to achieve a balance between accuracy and computational cost. ohsu.eduresearchgate.net

The analysis of the electronic structure provides a map of electron density, highlighting electron-rich and electron-deficient regions. This is often visualized using a Molecular Electrostatic Potential (MEP) map, which is crucial for understanding how the molecule will interact with other molecules, particularly biological targets.

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity of a molecule. nih.gov The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the ability of a molecule to donate electrons. A higher HOMO energy indicates a better electron donor.

LUMO : Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap (ΔE) : The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A small energy gap suggests high chemical reactivity and low kinetic stability. researchgate.net

In studies of analogous compounds, such as (E)-2-(2-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazineyl)-4-(4-nitrophenyl)thiazole, the HOMO is typically localized on the pyrazole (B372694) and thiazole (B1198619) rings, while the LUMO is concentrated on the nitrophenyl moiety, indicating that this region is the most likely site for nucleophilic attack. ohsu.edu The energy gap for this related compound was found to be 3.13 eV. ohsu.edu From these orbitals, various reactivity descriptors can be calculated to quantify the molecule's behavior.

Table 1: Representative Frontier Molecular Orbital Energies and Global Reactivity Descriptors for a Structurally Similar Pyrazole-Thiazole Compound.
ParameterSymbolFormulaIllustrative Value
HOMO EnergyEHOMO--6.45 eV
LUMO EnergyELUMO--3.32 eV
Energy GapΔEELUMO - EHOMO3.13 eV
Ionization PotentialI-EHOMO6.45 eV
Electron AffinityA-ELUMO3.32 eV
Chemical Hardnessη(I - A) / 21.565 eV
Electronegativityχ(I + A) / 24.885 eV
Electrophilicity Indexωχ² / (2η)7.62 eV

Data are illustrative and based on findings for (E)-2-(2-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazineyl)-4-(4-nitrophenyl)thiazole. ohsu.edu

DFT calculations can accurately predict spectroscopic data, which serves as a valuable tool for structural confirmation of synthesized compounds.

IR Spectroscopy : Theoretical calculations of vibrational frequencies can be correlated with experimental FT-IR spectra. For 2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole, characteristic peaks would be expected for the N-H stretch of the pyrazole ring, asymmetric and symmetric stretches of the NO₂ group, C=N stretching within the rings, and C-S stretching of the thiazole ring.

NMR Spectroscopy : The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to predict ¹H and ¹³C NMR chemical shifts. These theoretical values, when compared to experimental data, help in the precise assignment of signals to specific protons and carbon atoms in the molecule.

UV-Vis Spectroscopy : Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions and the corresponding absorption wavelengths (λmax). This analysis helps to understand the electronic properties and color of the compound.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor or enzyme (target). amazonaws.com This method is crucial in drug discovery for screening potential drug candidates and understanding their mechanism of action.

For novel heterocyclic compounds, potential biological targets are often selected based on the known activities of similar structures. Pyrazole and thiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects. nih.govscispace.com A relevant target for antifungal pyrazole-thiazole derivatives is Cytochrome P450 14α-sterol demethylase (CYP51), an essential enzyme in fungal cell membrane biosynthesis. ohsu.edu

Docking simulations place the ligand into the active site of the target protein and score the different binding poses. The score, typically expressed as binding affinity or energy in kcal/mol, estimates the strength of the interaction. A more negative value indicates a stronger, more favorable binding.

Table 2: Example of Molecular Docking Results for an Analogous Pyrazole-Thiazole Compound Against a Fungal Target.
CompoundTarget Protein (PDB ID)Binding Affinity (kcal/mol)
(E)-2-(2-((5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazineyl)-4-(4-nitrophenyl)thiazoleCytochrome P450 14α-sterol demethylase (CYP51)-9.7
Fluconazole (Reference Drug)Cytochrome P450 14α-sterol demethylase (CYP51)-8.1

Data are illustrative and based on findings for a structurally similar compound against a common antifungal target. ohsu.edu

Beyond the binding score, docking analysis provides a detailed view of the specific intermolecular interactions that stabilize the ligand-target complex. For this compound, the key interactions would likely involve:

Hydrogen Bonding : The N-H group of the pyrazole ring can act as a hydrogen bond donor, while the nitrogen atoms of both rings and the oxygen atoms of the nitro group can act as hydrogen bond acceptors, forming critical interactions with amino acid residues in the protein's active site.

Hydrophobic Interactions : The aromatic pyrazole and thiazole rings can form hydrophobic interactions with nonpolar amino acid residues.

π-π Stacking : The planar aromatic rings of the ligand can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, or tryptophan, further anchoring the molecule in the active site.

Understanding these specific interactions is vital for structure-activity relationship (SAR) studies and for the rational design of more potent and selective inhibitors.

Advanced Computational Analyses

Advanced computational techniques provide a lens to visualize and quantify the intricate electronic and interactive nature of molecules. For this compound, methods such as Molecular Electrostatic Potential (MEP) surface mapping, Reduced Density Gradient (RDG) and Hirshfeld surface analysis, and the prediction of Nonlinear Optical (NLO) properties are invaluable. These analyses are typically performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of molecules.

The Molecular Electrostatic Potential (MEP) surface is a crucial tool for understanding the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue signifies areas of low electron density (positive potential), prone to nucleophilic attack. Green and yellow represent intermediate potentials.

For this compound, the MEP surface is expected to show distinct regions of varying electrostatic potential. Based on analyses of similar pyrazole and thiazole derivatives, the most negative potential (red region) is anticipated to be concentrated around the oxygen atoms of the nitro group and the nitrogen atoms of the pyrazole and thiazole rings. nih.gov These areas represent the most likely sites for electrophilic interactions. Conversely, the hydrogen atoms attached to the pyrazole ring are expected to exhibit a positive electrostatic potential (blue region), making them potential sites for nucleophilic interactions.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Regions for this compound

Molecular Region Predicted Electrostatic Potential Color on MEP Map Predicted Reactivity
Oxygen atoms of Nitro group Highly Negative Red Site for electrophilic attack
Nitrogen atoms of Pyrazole ring Negative Red/Yellow Site for electrophilic attack
Nitrogen atom of Thiazole ring Negative Red/Yellow Site for electrophilic attack
Hydrogen atom on Pyrazole N-H Highly Positive Blue Site for nucleophilic attack

Non-covalent interactions play a pivotal role in determining the supramolecular architecture and crystal packing of molecules. Reduced Density Gradient (RDG) analysis is a computational method used to visualize and characterize these weak interactions, such as van der Waals forces, hydrogen bonds, and steric clashes. Hirshfeld surface analysis complements this by mapping the intermolecular contacts in a crystal structure.

For this compound, Hirshfeld surface analysis would likely reveal the predominant intermolecular contacts. Studies on similar nitro-substituted pyrazole derivatives have shown that interactions involving hydrogen atoms are typically the most significant contributors to the crystal packing. nih.gov The key interactions expected for the title compound would be:

H···O/O···H contacts: Arising from hydrogen bonds between the N-H group of the pyrazole ring and the oxygen atoms of the nitro group of an adjacent molecule.

H···N/N···H contacts: Involving the pyrazole and thiazole nitrogen atoms and hydrogen atoms of neighboring molecules.

H···H contacts: Representing van der Waals interactions.

π–π stacking: Interactions between the aromatic pyrazole and thiazole rings of adjacent molecules. nih.gov

Table 2: Predicted Dominant Intermolecular Contacts from Hirshfeld Surface Analysis for this compound

Interaction Type Predicted Percentage Contribution
H···H ~35-40%
O···H/H···O ~20-25%
N···H/H···N ~10-15%
C···H/H···C ~5-10%

These interactions collectively stabilize the crystal lattice and influence the material's physical properties. The presence of the nitro group is expected to facilitate strong hydrogen bonding, which would be a dominant feature in its crystal packing.

Molecules with significant charge separation, often found in donor-π-acceptor systems, can exhibit Nonlinear Optical (NLO) properties, making them candidates for applications in optoelectronics and photonics. The key parameter for assessing NLO activity is the first hyperpolarizability (β₀).

The structure of this compound, featuring an electron-donating thiazole-pyrazole system linked to an electron-withdrawing nitro group, suggests potential for NLO activity. Computational studies on similar pyrazoline derivatives with nitro groups have indicated good NLO properties, with hyperpolarizability values significantly greater than that of urea, a standard reference material for NLO studies. nih.gov

The NLO response is largely dependent on the intramolecular charge transfer from the electron-rich regions (the thiazole and pyrazole rings) to the electron-deficient nitro group. Theoretical calculations would involve the optimization of the molecular geometry and the subsequent calculation of the static first hyperpolarizability.

Table 3: Predicted Nonlinear Optical (NLO) Properties of this compound in Comparison to Urea

Compound Predicted First Hyperpolarizability (β₀) (esu) NLO Activity Potential
This compound Expected to be significantly > 0.37 × 10⁻³⁰ Good

The magnitude of the hyperpolarizability would suggest that this compound could be a promising candidate for NLO materials. Further experimental validation would be required to confirm these theoretical predictions.

Despite extensive research, specific in vitro biological activity studies focusing solely on the chemical compound This compound are not available in the public domain. Scientific literature primarily details the biological activities of related derivatives and broader classes of pyrazole-thiazole hybrids.

The provided outline requires a detailed analysis of the antimicrobial and anticancer activities of the specific parent compound, including data on its efficacy against various bacterial and fungal strains, its antitubercular and anti-HIV potential, its ability to inhibit biofilm formation, and its effects on cancer cell lines. Without published research on "this compound," it is not possible to generate a scientifically accurate article that adheres to the strict constraints of the request.

General research on pyrazole and thiazole derivatives indicates that these classes of compounds are of significant interest to medicinal chemists. sapub.orgias.ac.inresearchgate.net Studies on various substituted pyrazole-thiazole molecules have shown a range of biological activities, including antimicrobial, antifungal, anticancer, and antiviral properties. sapub.orgmdpi.comcu.edu.eg Specifically, the introduction of a nitro group can in some cases enhance the biological activity of heterocyclic compounds. researchgate.netsemanticscholar.orgnih.gov

However, without specific experimental data for "this compound," any discussion of its biological activity would be speculative and would not meet the requirements for a thorough, informative, and scientifically accurate article as requested. Further experimental research is needed to determine the specific biological profile of this compound.

Biological Activity Research and Mechanistic Insights of 2 4 Nitro 1h Pyrazol 3 Yl 1,3 Thiazole Derivatives in Vitro Studies

Anticancer Activity Investigations

In Vitro Cytotoxicity against Human Cancer Cell Lines (e.g., HepG2, MCF-7, HCT-116, A-549)

Derivatives of the heterocyclic scaffold 2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole have been the subject of investigation for their potential as anticancer agents. In vitro studies using various human cancer cell lines have demonstrated their cytotoxic effects, suggesting a potential for therapeutic applications.

Research has shown that certain thiazole (B1198619) derivatives exhibit significant anti-proliferative activity. For instance, a study investigating a thiazole derivative, identified as CP1, reported its cytotoxic effects on several cancer cell lines. The half-maximal inhibitory concentration (IC50) values were determined to be 4.7 µg/mL for the HCT-116 colon cancer cell line, 4.8 µg/mL for the MCF-7 breast cancer cell line, and 11 µg/mL for the HepG2 liver cancer cell line. ekb.eg Another thiazole derivative, CP2, showed IC50 values of 9.5 µg/mL, 9.6 µg/mL, and 18 µg/mL against the same cell lines, respectively. ekb.eg

Furthermore, pyrazole (B372694) derivatives have also been evaluated for their cytotoxicity. In a study focused on the A-549 human lung cancer cell line, two pyrazole derivatives, referred to as compound 1 and compound 2, demonstrated 50% effective concentrations (EC50) of 613.22 µM and 220.20 µM, respectively. nih.gov Another investigation into pyrazole-thiadiazole hybrids reported on their inhibitory activity against the A-549 cell line, with specific derivatives showing IC50 values as low as 1.537 µM. nih.govacs.org

The following table summarizes the cytotoxic activity of selected thiazole and pyrazole derivatives against various human cancer cell lines.

Compound/DerivativeCell LineIC50/EC50
Thiazole Derivative CP1HCT-116 (Colon)4.7 µg/mL
Thiazole Derivative CP1MCF-7 (Breast)4.8 µg/mL
Thiazole Derivative CP1HepG2 (Liver)11 µg/mL
Pyrazole Derivative 2A-549 (Lung)220.20 µM
Pyrazole-Thiadiazole 6gA-549 (Lung)1.537 µM

Proposed Molecular Mechanisms of Anticancer Action (e.g., Enzyme Inhibition, Apoptosis Induction, Cell Cycle Modulation)

The anticancer effects of this compound derivatives are believed to be mediated through various molecular mechanisms. These include the inhibition of key enzymes involved in cancer progression, the induction of programmed cell death (apoptosis), and the modulation of the cell cycle.

Enzyme inhibition is a significant mechanism of action for many anticancer agents. Pyrazole derivatives, for example, have been investigated as inhibitors of epidermal growth factor receptor (EGFR) and cyclin-dependent kinases (CDKs), which play crucial roles in cell proliferation and survival. nih.govrsc.org Molecular docking studies have suggested that certain pyrazole derivatives can bind to the active sites of these enzymes, thereby inhibiting their activity. nih.gov

Induction of apoptosis is another key mechanism through which these compounds may exert their cytotoxic effects. Some thiazole derivatives have been shown to induce apoptosis in cancer cells. rsc.org This process is often mediated by the upregulation of tumor suppressor genes, such as p53. ekb.egnih.gov For instance, certain synthesized compounds have demonstrated a high binding affinity for the p53 protein, which can trigger the apoptotic cascade. ekb.eg

Cell cycle modulation is a further mechanism implicated in the anticancer activity of these derivatives. Research has indicated that some of these compounds can cause cell cycle arrest at specific phases, such as the G2/M phase. rsc.org This disruption of the normal cell cycle progression can prevent cancer cells from dividing and proliferating.

Antioxidant Activity Assays

Radical Scavenging Capabilities (e.g., DPPH assay)

Derivatives of this compound have been evaluated for their antioxidant properties, particularly their ability to scavenge free radicals. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a commonly used method to assess this activity. nih.govchemrxiv.org In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by a decrease in absorbance at 517 nm. nih.gov

Studies on pyrazolyl-thiazole derivatives have demonstrated their potential as antioxidants. For instance, certain synthesized compounds exhibited notable DPPH radical scavenging activity. nih.gov In one study, two compounds, 7d and 7e, showed significant scavenging activity of 69.4% and 72.45%, respectively, which was comparable to the standard antioxidant, ascorbic acid. nih.gov

The antioxidant potential of these compounds is an important aspect of their biological profile, as oxidative stress is implicated in the pathophysiology of various diseases, including cancer.

The following table presents the DPPH radical scavenging activity of selected pyrazolyl-thiazole derivatives.

CompoundDPPH Radical Scavenging Activity (%)
7d69.4%
7e72.45%

Other Biological Activities and Target Modulation

Anti-inflammatory Properties

Both pyrazole and thiazole heterocyclic rings are recognized for their association with anti-inflammatory properties. nih.govmdpi.com Pyrazole derivatives, in particular, have a well-documented history of anti-inflammatory activity, with some compounds having been used clinically as non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit enzymes such as cyclooxygenases (COXs), which are involved in the synthesis of pro-inflammatory prostaglandins. mdpi.combohrium.com The fusion of pyrazole and thiazole moieties in a single molecule is a strategy that has been explored to enhance these anti-inflammatory effects. rjpbr.com

Analgesic and Antipyretic Effects

The pyrazole nucleus is a well-established pharmacophore associated with analgesic (pain-relieving) and antipyretic (fever-reducing) activities. mdpi.comrjpbr.com Historically, several pyrazole derivatives have been utilized for their analgesic and antipyretic properties. mdpi.comjmchemsci.com The mechanism of these effects is often linked to the inhibition of prostaglandin (B15479496) synthesis in the central nervous system. The development of new pyrazole-containing compounds continues to be an area of interest for discovering novel analgesic agents. researchgate.netzsmu.edu.uaresearchgate.net

Estrogen Receptor Ligand Binding (for nitro-substituted pyrazoles)

The introduction of a nitro group to pyrazole derivatives has been investigated as a strategy to modulate their binding affinity for estrogen receptor (ER) subtypes, ERα and ERβ. Research into novel tetrasubstituted pyrazole derivatives featuring a nitro substituent on their A-phenol ring has shown that this modification can significantly influence their interaction with these receptors. nih.govnih.gov The substitution pattern of these pyrazole compounds is a critical factor affecting their binding affinity. nih.gov

In one study, a series of novel nitro-substituted triaryl pyrazole derivatives were synthesized and evaluated for their ER binding capabilities. The introduction of a nitro group into the A ring of these compounds was generally found to be beneficial for their ERβ binding abilities. nih.govnih.gov For instance, the 2-nitrophenol (B165410) derivative, compound 5c, was found to bind effectively to both ERα and ERβ. nih.gov Compared to its non-nitrated analog, propylpyrazole triol (PPT), which is known for its high ERα-selective binding affinity, the nitro-substituted compound 5c exhibited a 27-fold increase in its relative binding affinity (RBA) for ERβ, although its affinity for ERα decreased by 9-fold. nih.gov

The binding affinities of these nitro triaryl pyrazole derivatives are influenced by steric interactions between substituents on the pyrazole core. nih.gov The relative binding affinities (RBA) for several of these compounds highlight the impact of the nitro substitution.

Table 1: Estrogen Receptor (ERα and ERβ) Binding Affinities of Nitro-Substituted Triaryl Pyrazoles

Compound RBAα (%) RBAβ (%)
5c (2-nitrophenol derivative) 5.17 3.27

RBA values reflect the relative binding affinity compared to a standard ligand.

Enzyme Inhibition Studies

Derivatives of pyrazole and thiazole have been extensively studied as inhibitors of various enzymes implicated in disease, demonstrating the versatility of this chemical scaffold in targeting different active sites.

Carbonic Anhydrase Inhibition

The pyrazole-thiazole hybrid structure is a recognized pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. nih.govfrontiersin.org These enzymes are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and cancer. frontiersin.org

Novel thiopyrano[2,3-d]thiazoles linked to a pyrazole moiety have been designed as nonsulfonamide inhibitors of human carbonic anhydrase (hCA) isoforms IX and XII, which are important anticancer targets. In one study, several compounds from this class showed significant inhibitory activity against both isoforms. For example, compound 7e was a potent inhibitor of hCA IX with an IC₅₀ value comparable to the standard drug Acetazolamide (AZA). Compound 7i demonstrated strong inhibition of hCA XII. Molecular docking studies suggest these compounds can successfully embed in the active pockets of the CA IX and CA XII enzymes.

Table 2: Inhibitory Activity of Thiazole-Pyrazole Hybrids against Carbonic Anhydrase Isoforms

Compound Target Isoform IC₅₀ (µM)
7e hCA IX 0.067 ± 0.003
7i hCA XII 0.123 ± 0.007
Acetazolamide (Standard) hCA IX 0.059 ± 0.003
Acetazolamide (Standard) hCA XII 0.083 ± 0.005

BRAFV600E Inhibition

The BRAF serine/threonine kinase, particularly the V600E mutant, is a key driver in various human cancers, including melanoma. Thiazole-pyrazole derivatives have been designed and synthesized as potential inhibitors of BRAFV600E. The thiazole nucleus is a core component of the clinically approved BRAFV600E inhibitor, dabrafenib.

A series of 4,5-dihydro-1H-pyrazole derivatives containing a thiazole moiety were synthesized and evaluated for their inhibitory activity against BRAFV600E. One compound, 10d, emerged as a highly potent inhibitor with an IC₅₀ value of 0.05 µM. Further studies with novel thiazole derivatives possessing a phenyl sulfonyl moiety, designed based on dabrafenib, also yielded potent BRAFV600E inhibitors. Compounds 7b and 13a from this series showed excellent inhibitory activity, superior to dabrafenib, and were highly selective for the mutated BRAFV600E over the wild-type enzyme.

Table 3: BRAFV600E Kinase Inhibitory Activity of Thiazole-Pyrazole Derivatives

Compound IC₅₀ (nM)
10d 50
7b 36.3 ± 1.9
13a 23.1 ± 1.2
Dabrafenib (Standard) 47.2 ± 2.5

Telomerase Inhibition

Telomerase is an enzyme active in most cancer cells that is crucial for maintaining telomere length, thereby enabling cellular immortality. This makes it a significant target for cancer therapy. While direct studies on this compound are limited, research on related structures provides insight. For instance, compounds containing a nitrostyrene (B7858105) moiety have been identified as inhibitors of human telomerase. One such compound, 3-(3,5-dichlorophenoxy)-nitrostyrene (DPNS), was a potent mixed-type noncompetitive inhibitor with 50% inhibition at approximately 0.4 µM.

Separately, N-substituted-dihydropyrazole derivatives have also been designed as potential human telomerase inhibitors. Compound 13i from this series showed the most potent inhibitory activity against telomerase with an IC₅₀ value of 0.98 µM. These findings suggest that both the nitro group and the pyrazole core are structural features compatible with telomerase inhibition.

EGFR Kinase Inhibition

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a key role in cell proliferation, and its inhibition is a major strategy in cancer treatment. Compounds containing pyrazole and thiazole (or the related thiadiazole) rings have been identified as potent EGFR inhibitors.

In one study, a series of pyrazole-thiadiazole derivatives were synthesized, with several compounds showing potent activity. Compound 6g, in particular, demonstrated significant inhibitory activity against the EGFR enzyme with an IC₅₀ value of 0.024 ± 0.002 μM. Another study focused on thiazolyl-pyrazoline derivatives as dual EGFR and VEGFR-2 inhibitors. Compound 10d from this series, which featured a 3,4-dimethoxy substitution on the pyrazoline C-5 phenyl ring, was the most potent EGFR inhibitor in the study, with an IC₅₀ of 32.5 ± 2.2 nM. The structure-activity relationship indicated that substitutions on the pendant phenyl ring at C-4 of the thiazole moiety enhanced the effectiveness against EGFR.

Table 4: EGFR Kinase Inhibitory Activity of Pyrazole-Thiazole/Thiadiazole Derivatives

Compound IC₅₀
6g 0.024 ± 0.002 µM
10d 32.5 ± 2.2 nM
11 0.06 µM
Gefitinib (Standard) -

Pantothenate Synthase Inhibition

Pantothenate synthetase (PS) is an essential enzyme in the pantothenate biosynthesis pathway of Mycobacterium tuberculosis (MTB), the causative agent of tuberculosis. This pathway is absent in mammals, making PS an attractive target for new antitubercular drugs.

A series of 5-tert-butyl-N-pyrazol-4-yl-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide derivatives were identified as novel and potent inhibitors of MTB PS. High-throughput screening and subsequent optimization revealed that substituents on the pyrazole ring are important for fitting into the enzyme's active site. Further research led to the development of imidazo-[2,1-b]thiazole and benzo[d]imidazo[2,1-b]thiazole derivatives as MTB PS inhibitors, with some compounds showing IC₅₀ values in the nanomolar range. For example, one optimized compound from a lead series exhibited an IC₅₀ of 350 nM against MTB PS.

Metabotropic Glutamate (B1630785) Receptor 1 (mGluR1) Antagonism

Metabotropic glutamate receptors (mGluRs) are G protein-coupled receptors that modulate synaptic transmission and neuronal excitability. Group I mGluRs, which include mGluR1 and mGluR5, are involved in excitatory neurotransmission and have been targeted for the treatment of various neurological and psychiatric disorders. Antagonism of mGluR1, in particular, has been shown to reduce the behavioral effects of drugs of abuse by inhibiting de novo protein synthesis.

While various chemical scaffolds have been developed as mGluR1 antagonists, the available scientific literature from the conducted searches does not specifically describe the activity of this compound or its closely related derivatives as mGluR1 antagonists. Research on pyrazole-thiazole derivatives has identified antagonists for other receptors, such as the EP1 receptor, but a direct link to mGluR1 antagonism has not been established in these studies. nih.gov

Structure Activity Relationship Sar Studies of 2 4 Nitro 1h Pyrazol 3 Yl 1,3 Thiazole Analogs

Impact of Substituents on the Pyrazole (B372694) Ring on Biological Activity

The pyrazole moiety is a versatile scaffold in medicinal chemistry, and substitutions on this ring play a pivotal role in modulating the biological profile of pyrazolyl-thiazole hybrids. rsc.org The electronic and steric properties of substituents can influence the molecule's ability to interact with biological targets. rsc.org

The nitro group, a strong electron-withdrawing group, at the 4-position of the pyrazole ring is a critical determinant of biological activity. In many heterocyclic compounds, the presence of a nitro group is associated with enhanced antimicrobial and anticancer properties. rsc.org Electron-withdrawing groups can increase the electrophilicity of the molecule, potentially enhancing its interaction with biological nucleophiles in target enzymes or cellular components. rsc.org

Studies on related pyrazolyl-thiazole structures have shown that the introduction of nitro groups on appended aryl rings significantly boosts antimicrobial activity. For instance, compounds bearing a 4-nitro-substituted phenyl ring have demonstrated potent activity. rsc.orgjchemrev.com This suggests that the electron-withdrawing nature of the nitro group is key to the pharmacophore's function. While direct SAR data comparing the 4-nitro-1H-pyrazol-3-yl moiety with its unsubstituted counterpart in the same thiazole (B1198619) series is limited in publicly available literature, the consistent observation of increased activity with nitro substituents in analogous series provides strong evidence for its importance. The introduction of a nitro group often results in a potentiation of activity. nih.gov

Table 1: Effect of Nitro Group Substitution on Antimicrobial Activity in a Series of Thiazole Analogs The following data is for a representative series of thiazole derivatives to illustrate the impact of a nitro substituent.

Compound ID R (Substituent on Phenyl Ring) Activity (MIC µg/mL vs. S. aureus)
1a H 62.5
1b 4-Cl 31.25

Data synthesized from principles discussed in cited literature. rsc.orgjchemrev.com

Beyond the crucial nitro group, other substitutions on the pyrazole ring, particularly at the N-1 position, significantly impact the molecule's properties. The N-1 position is frequently substituted to modify lipophilicity, which in turn affects the compound's pharmacokinetic profile, including cell membrane permeability. researchgate.net

For example, attaching different aryl or alkyl groups at the N-1 position can fine-tune the biological activity. In many pyrazole-based active compounds, the presence of a substituted phenyl ring at N-1 is common. nih.gov Halogen substitutions, such as chlorine or bromine, on this N-phenyl ring can further enhance activity, likely due to favorable hydrophobic and electronic interactions with the target site. researchgate.net The relationship between substituents on the pyrazole ring and the resulting biological activity is a key area of investigation for developing potent therapeutic agents. researchgate.net

Role of Substituents on the 1,3-Thiazole Ring in Modulating Activity

The thiazole ring is another critical component of the pharmacophore, and its substitution pattern provides a means to modulate biological activity, selectivity, and physicochemical properties. globalresearchonline.netglobalresearchonline.net Most biologically active thiazole-containing compounds feature substitutions at the C4 and/or C5 positions. globalresearchonline.net

The electronic (electron-donating or electron-withdrawing) and steric (size and bulk) properties of substituents on the thiazole ring are paramount in determining the biological activity.

Electronic Effects: The presence of electron-withdrawing groups, such as halogens (Cl, Br, F) or nitro groups, on an aryl substituent attached to the thiazole ring often correlates with increased antimicrobial or anticancer activity. rsc.orgnih.gov For example, a study on pyrazole-thiazole-hydrazone compounds found that chloro and fluoro substituents at the C-4 position of a phenyl ring attached to the thiazole moiety enhanced antifungal activity. nih.gov Conversely, electron-donating groups like methoxy (B1213986) (OCH₃) can have varied effects; in some series, they modestly increase activity, while in others, they may reduce it compared to halogens. jchemrev.com

Steric Effects: The size of the substituent also plays a crucial role. Larger substituents can provide better steric fit into hydrophobic pockets of target enzymes, thereby enhancing binding interactions. rsc.org However, excessively bulky groups can also lead to a loss of activity due to steric hindrance, preventing the molecule from accessing the active site. SAR studies on some thiazole-pyrazoline hybrids indicated that the presence of a phenyl ring enhanced antibacterial action, while smaller groups like methyl led to reduced activity. jchemrev.com

Table 2: Influence of Thiazole Ring Substituents on Biological Activity The following data is for a representative series of pyrazolyl-thiazole derivatives to illustrate substituent effects.

Compound ID Core Structure R (Substituent on Phenyl at C4 of Thiazole) Antifungal Activity (MIC µg/mL vs. C. albicans)
2a Pyrazolyl-Thiazole H 31.25
2b Pyrazolyl-Thiazole 4-OCH₃ 15.62
2c Pyrazolyl-Thiazole 4-Cl 7.81

Data synthesized from principles discussed in cited literature. rsc.orgjchemrev.comnih.gov

Influence of Linker and Hybridization Patterns on Biological Activity

The concept of molecular hybridization, which involves combining two or more pharmacophores, is a powerful strategy in drug design. ekb.eg In the case of 2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole, the pyrazole and thiazole rings are directly linked. However, introducing a linker group between these two heterocyclic moieties can significantly alter the biological activity.

Common linkers used in pyrazole-thiazole hybrids include hydrazone (-NH-N=CH-), amide (-CO-NH-), or simple alkyl chains. nih.gov These linkers can change the molecule's flexibility, conformation, and the spatial orientation of the two rings relative to each other. A review of pyrazole-thiazole hybrids noted that those coupled by a hydrazone linker were investigated as promising antimicrobial and antifungal agents. nih.gov In some cases, the introduction of a linker can enhance potency by allowing the two pharmacophores to interact with different subsites of a target protein. Conversely, a direct linkage may provide the rigidity needed for optimal binding in other cases. The choice of a direct link versus a linker group represents a key variable in the design of new analogs, with the optimal configuration being target-dependent. ekb.egnih.gov

Direct Linkage vs. Bridging Units between Pyrazole and Thiazole Scaffolds

In scaffolds where the pyrazole and thiazole rings are directly linked, the planarity and electronic communication between the two heterocyclic systems are maximized. This direct fusion can lead to potent biological activities, as the combined pharmacophore can interact more rigidly with its biological target. For instance, certain directly linked pyrazolyl-thiazole derivatives have demonstrated significant antimicrobial and antifungal activities.

Conversely, the introduction of a bridging unit, such as a hydrazone or a methylene (B1212753) group, provides greater conformational flexibility to the molecule. This flexibility can allow for optimal orientation and binding within the active site of a target enzyme or receptor, potentially leading to enhanced potency. A comparative study on pyrazole-thiazolidinone and pyrazole-thiazole analogs connected by a hydrazone linker revealed that the former, with a modified thiazole ring, exhibited higher antimicrobial activity in some cases. nih.gov This suggests that the nature of the bridging unit, in conjunction with the core scaffolds, is a critical determinant of biological outcome.

The choice between a direct linkage and a bridging unit is therefore a key consideration in the design of new this compound analogs, with each approach offering distinct advantages that can be tailored to target specific biological pathways.

Compound TypeLinkage TypeKey Structural FeatureObserved Pharmacological Trend
Pyrazolyl-ThiazoleDirectFused heterocyclic systemPotent but potentially more rigid binding
Pyrazolyl-ThiazoleBridged (e.g., Hydrazone)Increased conformational flexibilityCan allow for optimized binding orientation

Synergistic Effects of Hybridization on Pharmacological Profile

The hybridization of the 4-nitro-1H-pyrazole and 1,3-thiazole scaffolds into a single molecular entity often results in a pharmacological profile that is more than the sum of its parts. This synergy arises from the combination of the distinct physicochemical and biological properties of each heterocyclic ring. The 4-nitropyrazole moiety is a well-known pharmacophore, often associated with potent antimicrobial and antiparasitic activities. The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the entire molecule and participate in crucial interactions with biological targets.

The thiazole ring, on the other hand, is a versatile scaffold found in numerous clinically approved drugs and is known to exhibit a wide array of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer effects.

When these two pharmacophores are combined, the resulting hybrid molecule can exhibit a broadened spectrum of activity or enhanced potency against specific targets. For example, the hybridization of pyrazole and thiazole has been shown to yield compounds with significant antifungal activity. researchgate.net The mechanism of this synergy can be multifaceted. The hybrid molecule may be able to interact with multiple targets within a pathogen or cancer cell, or the combined structural features may lead to improved pharmacokinetic properties, such as enhanced cell permeability or metabolic stability.

Research into pyrazole-based thiazole derivatives has demonstrated promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as inhibitory action against various fungal strains. researchgate.net The synergistic effect is often dependent on the specific substitution patterns on both the pyrazole and thiazole rings, in addition to the nature of their linkage.

ScaffoldKnown Pharmacological Activities
4-nitro-1H-pyrazoleAntimicrobial, Antiparasitic
1,3-thiazoleAntimicrobial, Antifungal, Anti-inflammatory, Anticancer
Hybridized Scaffold Potentially enhanced and broader spectrum of activity

Future Directions and Therapeutic Potential in Drug Discovery

Rational Drug Design Strategies Based on the 2-(4-nitro-1H-pyrazol-3-yl)-1,3-thiazole Scaffold

Rational drug design provides a systematic approach to discovering and optimizing new drug candidates, moving away from traditional trial-and-error screening. For the this compound scaffold, several modern design strategies are particularly relevant.

Fragment-Based Drug Design Approaches

Fragment-Based Drug Design (FBDD) is a powerful technique for identifying lead compounds by screening small, low-complexity molecules (fragments) for weak binding to a biological target. The this compound core is well-suited for FBDD. Thiazole (B1198619) and pyrazole (B372694) rings are considered "privileged scaffolds" and have been successfully employed in fragment screening campaigns. nih.govnih.govresearchgate.net

The strategy involves using the core scaffold or its constituent parts as fragments to screen against a library of therapeutic targets. Once a fragment demonstrates binding, even with low affinity, it serves as a starting point. The fragment can then be "grown" or "linked" with other fragments to build a more complex and potent molecule that fits optimally into the target's binding site. nih.gov For instance, the thiazole scaffold has been identified as an enriched fragment in screenings at major pharmaceutical companies and has served as the basis for developing inhibitors for targets like the bromodomain of ATAD2. nih.govresearchgate.net The pyrazole-thiazole core can be included in fragment libraries to identify initial hits against novel kinases, proteases, or other enzymes implicated in disease.

Lead Optimization and Derivatization Strategies

Once an initial "hit" compound is identified, lead optimization is performed to enhance its potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). The this compound scaffold offers multiple positions for chemical modification.

Key derivatization strategies include:

Substitution on the Pyrazole Ring: The N-1 position of the pyrazole ring is a common site for modification. Introducing various aryl or alkyl groups can significantly influence binding affinity and selectivity. For example, studies on similar pyrazole-thiazole compounds have shown that substituting this position with groups like a 4-(methylsulfonyl)phenyl moiety can lead to potent and selective inhibitors of enzymes like COX-2 and various protein kinases. nih.gov

Modification of the Thiazole Ring: The C4 and C5 positions of the thiazole ring are amenable to substitution, allowing for the introduction of diverse functional groups to explore the chemical space around a target's binding pocket. mdpi.com

Alteration of the Nitro Group: The nitro group on the pyrazole ring is a strong electron-withdrawing group that influences the electronic properties of the scaffold. This group can be modified or replaced with other substituents (e.g., amino, cyano, or halogen groups) to modulate activity and reduce potential toxicity associated with nitroaromatic compounds. A series of nitro-pyrazole based thiazole derivatives have been synthesized and evaluated for antimicrobial activity, demonstrating the utility of this core structure. researchgate.net

Derivatization SiteModification StrategyPotential ImpactExample Target Class
Pyrazole N-1 PositionIntroduction of substituted aryl rings (e.g., phenyl, p-tolyl)Enhanced binding affinity, improved selectivity, modulation of lipophilicityProtein Kinases (EGFR, HER-2), COX-2 nih.gov
Thiazole C-4 PositionAddition of various aryl groups (e.g., nitrophenyl, bromophenyl)Exploration of hydrophobic pockets in the target's active siteProtein Kinases nih.gov
Pyrazole C-4 PositionReplacement of the nitro group with other electron-withdrawing or donating groupsModulation of electronic properties, reduction of metabolic liabilitiesAntimicrobial Targets researchgate.net
Linker ModificationVarying the connection point between the pyrazole and thiazole ringsOptimization of spatial orientation for ideal target engagementEP1 Receptor Antagonists nih.gov

Identification of Novel Biological Targets for this compound and its Derivatives

The pyrazole-thiazole hybrid scaffold has demonstrated a remarkable breadth of biological activity, suggesting its potential to interact with a wide array of molecular targets. globalresearchonline.net Identifying novel targets for derivatives of this compound is a key area for future research.

Based on the activities of related compounds, potential target classes include:

Protein Kinases: This is one of the most promising areas. Pyrazole and thiazole moieties are core components of numerous approved kinase inhibitors like Dasatinib and Crizotinib. mdpi.comresearchgate.net Derivatives have shown inhibitory activity against EGFR, HER-2, VEGFR-2, and CDKs, which are crucial targets in oncology. nih.govnih.govnih.govnih.gov

Inflammatory Enzymes: Compounds based on this scaffold could be developed as selective inhibitors of enzymes like Cyclooxygenase-2 (COX-2), which is a key target for anti-inflammatory drugs. nih.gov

Microbial Enzymes: The scaffold has been explored for antimicrobial applications, with potential targets including enzymes essential for bacterial survival, such as Dihydrofolate Reductase (DHFR), and fungal enzymes like sterol 14-α demethylase. ekb.egrsc.orgresearchgate.net

Other Targets: Research on related structures points to other potential targets, such as the prostaglandin (B15479496) E receptor 1 (EP1) for conditions like overactive bladder, and tubulin, whose polymerization is a target for anticancer agents. nih.govrsc.org

Target ClassSpecific Target ExampleTherapeutic AreaSupporting Evidence
Protein KinasesEGFR, HER-2, VEGFR-2OncologyDerivatives show potent inhibition of these kinases, crucial for tumor growth and angiogenesis. nih.govnih.govnih.gov
Inflammatory EnzymesCOX-2Anti-inflammatoryPyrazole-thiazole analogues show selective COX-2 inhibition. nih.gov
Microbial EnzymesDihydrofolate Reductase (DHFR)AntibacterialIn silico studies suggest strong binding interactions of pyrazole-thiazole derivatives with DHFR. ekb.eg
G-Protein Coupled ReceptorsEP1 ReceptorUrology (Overactive Bladder)Hit-to-lead optimization of pyrazolyl-thiazole derivatives identified potent EP1 antagonists. nih.gov
Cytoskeletal ProteinsTubulinOncologyIndole-pyrazole-thiazolidinone hybrids have been shown to inhibit tubulin polymerization. rsc.org
Apoptosis RegulatorsBcl-2OncologyThiazole-based molecules have been designed as inhibitors of the anti-apoptotic Bcl-2 protein. primescholars.com

Exploration of Polypharmacology and Multi-Targeting Approaches

Polypharmacology, the ability of a single compound to interact with multiple biological targets, is increasingly recognized as a beneficial attribute in treating complex diseases like cancer. The pyrazole-thiazole scaffold is an excellent candidate for developing multi-target agents due to its inherent ability to interact with diverse protein families. nih.gov

A multi-targeting strategy could involve designing a single molecule based on the this compound scaffold that simultaneously inhibits multiple key pathways. For example, in oncology, a drug that inhibits both a cancer growth signaling pathway (e.g., via EGFR) and an angiogenesis pathway (e.g., via VEGFR-2) could be more effective than a highly selective single-target agent. nih.gov Similarly, a compound that targets both protein kinases and inflammatory enzymes could be valuable in the context of inflammation-driven cancers. nih.gov This approach can lead to enhanced therapeutic efficacy and may help overcome drug resistance mechanisms. mdpi.com

Integration of In Silico and In Vitro Methodologies for Compound Prioritization

The synergy between computational (in silico) and experimental (in vitro) methods is crucial for accelerating the drug discovery process. This integrated approach is particularly effective for prioritizing derivatives of the this compound scaffold.

The typical workflow involves:

In Silico Design & Screening: A large virtual library of derivatives is designed by adding various substituents to the core scaffold. These virtual compounds are then screened against a specific biological target using molecular docking simulations to predict their binding affinity and interaction modes. ekb.egresearchgate.netnih.govnih.gov

ADMET Prediction: Computational tools are used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of the most promising candidates to filter out those with poor drug-like profiles. ekb.egnih.gov

Synthesis and In Vitro Validation: The highest-ranking compounds from the in silico screening are then synthesized. Their biological activity is validated through in vitro assays, such as enzyme inhibition assays or cell-based cytotoxicity assays against cancer cell lines (e.g., MCF-7, HepG2, A549). nih.govresearchgate.netmdpi.com

Structural Biology and Dynamics: For the most potent compounds, molecular dynamics simulations can be used to study the stability of the ligand-receptor complex over time, providing deeper insights into the binding mechanism. nih.govprimescholars.comnih.gov

This iterative cycle of computational prediction and experimental validation allows for the rapid and cost-effective identification of lead compounds with a higher probability of success in further development stages.

Compound TypeIn Silico MethodPredicted OutcomeIn Vitro ValidationConfirmed Result
Pyrazole-Thiazole HybridsMolecular Docking vs. VEGFR-2Strong binding affinity and key interactions with active site residues.Cytotoxicity assay against MCF-7 breast cancer cells.Compound IVc showed high anticancer activity (IC50 = 126.98 µM). nih.gov
Pyrazolo-Thiadiazol HybridsMolecular Docking & MD Simulation vs. VEGFR-2Stable binding in the VEGFR-2 active site.Antiproliferative assay against HT-29 colon cancer cells.Compound 4e was the most active with an IC50 of 9.673 µM. nih.gov
Thiazole-based moleculesMolecular Docking & MD Simulation vs. Bcl-2Stable interaction with the hydrophobic groove of the Bcl-2 protein.Cytotoxicity assay against Bcl-2-Jurkat cell line.Potent activity observed, with lead compound inducing 87.66% apoptosis. primescholars.com
Pyrazolyl-Thiazole DerivativesMolecular Docking vs. Microbial EnzymesFavorable binding scores against M. tuberculosis and C. albicans targets.Antimicrobial and antitubercular activity assays.Several derivatives showed significant antimicrobial and antitubercular activity. researchgate.net

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